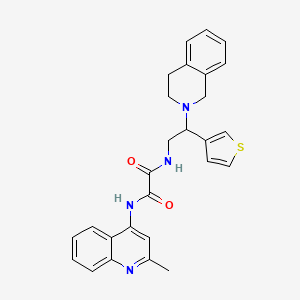
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C27H26N4O2S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin Receptors and Sleep Modulation
Research has explored the role of orexin receptors in sleep modulation. Orexins, peptides produced by the lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 and orexin-2 receptors. Studies have shown that pharmacological blockade of these receptors can promote sleep, indicating a potential application of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide in sleep disorders. For example, the blockade of orexin-2 receptors was found to decrease the latency for persistent sleep and increase non-rapid eye movement and rapid eye movement sleep time, suggesting that targeting these receptors could be an effective strategy for sleep promotion (Dugovic et al., 2009).
Dopaminergic Activity
Another area of research has focused on the dopaminergic activity of dihydroisoquinolin derivatives. These compounds have been examined for their ability to mimic dopamine's effects, such as dilating the renal artery. The findings indicate that certain structural features of these molecules, including the N-methyl derivative, are crucial for their dopamine-like activity. This suggests potential applications in treating conditions associated with dopaminergic dysfunction (Jacob et al., 1981).
Anticancer Activity
Research into the anticancer properties of quinazolinone-based derivatives has revealed potent cytotoxic activity against various human cancer cell lines. One study described the synthesis and characterization of a quinazolinone-based derivative that exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021). Another study focused on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates as potential anticancer agents, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-18-14-24(22-8-4-5-9-23(22)29-18)30-27(33)26(32)28-15-25(21-11-13-34-17-21)31-12-10-19-6-2-3-7-20(19)16-31/h2-9,11,13-14,17,25H,10,12,15-16H2,1H3,(H,28,32)(H,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJKVMAGXFBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

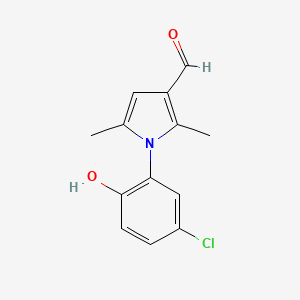
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)
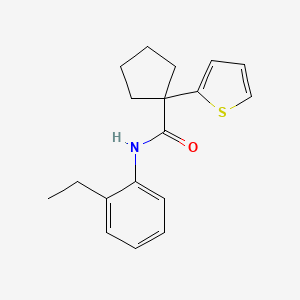
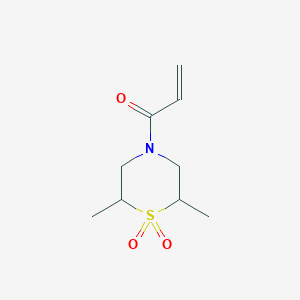
![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)
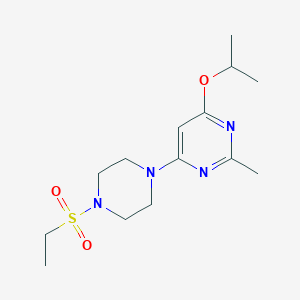
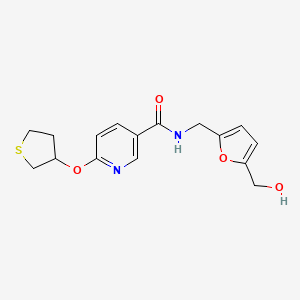
![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)